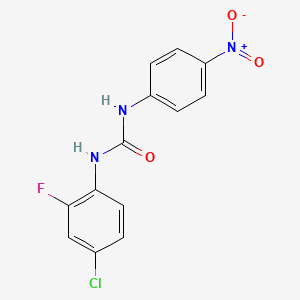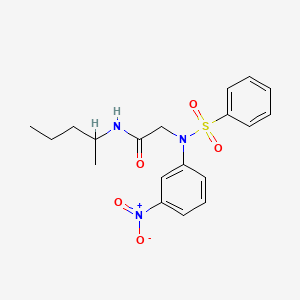![molecular formula C17H19Cl2N3O3S B4115015 2-[(4-butylphenyl)sulfonyl]-N-(2,3-dichlorophenyl)hydrazinecarboxamide](/img/structure/B4115015.png)
2-[(4-butylphenyl)sulfonyl]-N-(2,3-dichlorophenyl)hydrazinecarboxamide
Overview
Description
2-[(4-butylphenyl)sulfonyl]-N-(2,3-dichlorophenyl)hydrazinecarboxamide, commonly known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of cancer. The compound was first synthesized in 1998 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.
Mechanism of Action
BAY 43-9006 exerts its anti-tumor effects through a variety of mechanisms. It inhibits the activity of several protein kinases that are involved in the regulation of cell growth and proliferation, including RAF kinase, VEGFR, and PDGFR. By inhibiting these kinases, BAY 43-9006 prevents the growth and proliferation of cancer cells and induces apoptosis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have a number of biochemical and physiological effects. It inhibits the activity of several protein kinases, as mentioned above, and also inhibits angiogenesis by blocking the activity of VEGFR. In addition, BAY 43-9006 has been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
BAY 43-9006 has several advantages for use in lab experiments. It has been extensively studied and its mechanism of action is well understood. In addition, it has been shown to have anti-tumor activity in a variety of cancer types. However, there are also limitations to its use in lab experiments. BAY 43-9006 is a complex compound that requires specialized equipment and expertise to synthesize. In addition, it is expensive and may not be readily available to all researchers.
Future Directions
There are several future directions for research on BAY 43-9006. One area of research is the development of new and more efficient synthesis methods for the compound. Another area of research is the identification of new cancer types that may be sensitive to BAY 43-9006. In addition, researchers are exploring the potential use of BAY 43-9006 in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Finally, researchers are investigating the potential use of BAY 43-9006 in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases.
Scientific Research Applications
BAY 43-9006 has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to have anti-tumor activity in a variety of cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. In addition, BAY 43-9006 has been shown to inhibit the growth and proliferation of cancer cells both in vitro and in vivo.
properties
IUPAC Name |
1-[(4-butylphenyl)sulfonylamino]-3-(2,3-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O3S/c1-2-3-5-12-8-10-13(11-9-12)26(24,25)22-21-17(23)20-15-7-4-6-14(18)16(15)19/h4,6-11,22H,2-3,5H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIYDEGKHCMNCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-butylphenyl)sulfonyl]-N-(2,3-dichlorophenyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-butylphenyl)-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4114951.png)


![N-(2-methylcyclohexyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4114973.png)
![N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4114983.png)
![(1R,9aR)-1-({(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4114991.png)
![N-butyl-2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4114996.png)
![3-methyl-4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4115002.png)
![methyl 2-({N-[(4-chlorophenyl)sulfonyl]alanyl}amino)benzoate](/img/structure/B4115007.png)
![2-{4-[(4-methyl-1-piperazinyl)carbonothioyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4115018.png)
![N-(2-ethoxyphenyl)-2-[6-methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4115024.png)

![N-(2-methyl-5-nitrophenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4115040.png)